Lipophilicity Advantage: Elevated LogP Relative to tert-Butyl and Parent Dichlorophenol Analogs
The target compound exhibits a calculated LogP of 3.8 , which is higher than the tert-butyl analog (calculated LogP ~3.5) and substantially greater than the parent 4,6-dichlorophenol (estimated LogP ~2.8). This increase is attributed to the linear butyl chain, which enhances hydrophobic interactions without the steric hindrance introduced by tert-butyl branching.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 3.8 (XLogP3) |
| Comparator Or Baseline | 2-[(tert-butylamino)methyl]-4,6-dichlorophenol: ~3.5; 4,6-dichlorophenol: ~2.8 |
| Quantified Difference | +0.3 vs. tert-butyl analog; +1.0 vs. parent phenol |
| Conditions | Computational prediction (XLogP3) using canonical SMILES |
Why This Matters
Higher LogP correlates with improved membrane permeability and organic matrix compatibility, critical for antimicrobial efficacy in non-polar formulations.
